CHEMBRDG-BB 5605350

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of CHEMBRDG-BB 5605350 involves several steps, typically starting with the preparation of the thiazolidinone ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

CHEMBRDG-BB 5605350 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

CHEMBRDG-BB 5605350 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5605350 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

CHEMBRDG-BB 5605350 can be compared with other similar compounds, such as:

5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar core structure but may have different substituents or functional groups.

Other thiazolidinone derivatives:

Biological Activity

CHEMBRDG-BB 5605350, also known as 2-(4-bromo-2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a compound that has garnered attention in biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrN2O4 |

| Molecular Weight | 403.2 g/mol |

| Structure | Chemical Structure |

The compound's structure features a bromo and nitro substituent on the phenyl ring, which is believed to influence its biological activity.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Case Study 1: A study involving breast cancer cell lines showed a significant reduction in cell viability when treated with this compound at concentrations of 10 µM and above.

- Case Study 2: Another investigation highlighted its efficacy against melanoma cells, where it induced apoptosis through the activation of caspase pathways.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:

- Table: Antimicrobial Activity

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings indicate potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models:

- Case Study 3: In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

- In Vitro Assays: Cell viability assays using MTT and flow cytometry have been instrumental in determining the compound's effects on cancer cell lines.

- In Vivo Studies: Animal models have been utilized to evaluate the therapeutic potential and safety profile of the compound.

- Mechanistic Studies: Techniques such as Western blotting and qPCR have been used to elucidate the molecular pathways affected by this compound.

Summary of Findings

The accumulated evidence suggests that this compound holds significant promise as a candidate for drug development due to its diverse biological activities. Its unique chemical structure allows for further exploration into modifications that could enhance its efficacy and selectivity.

Properties

IUPAC Name |

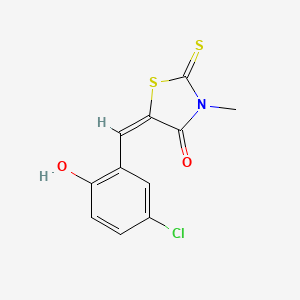

(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S2/c1-13-10(15)9(17-11(13)16)5-6-4-7(12)2-3-8(6)14/h2-5,14H,1H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYVAMPSFBXPQA-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.